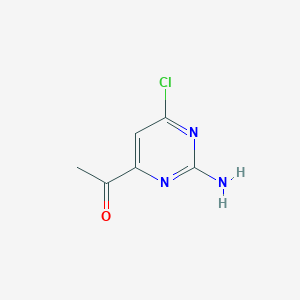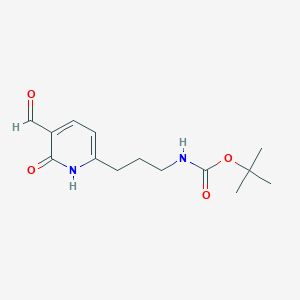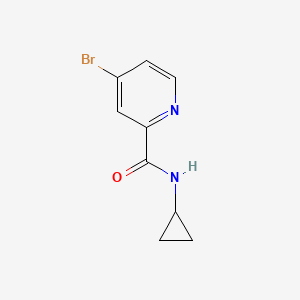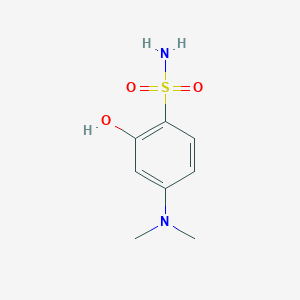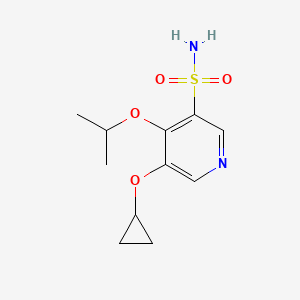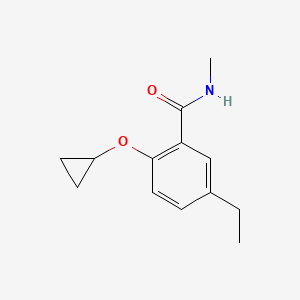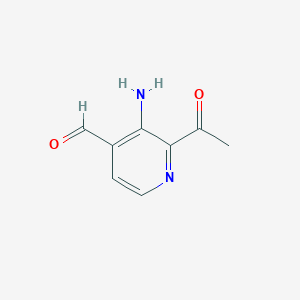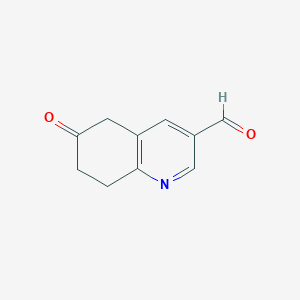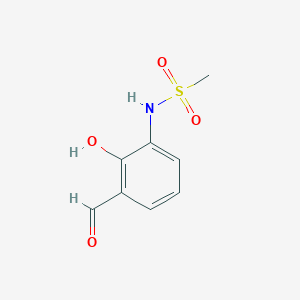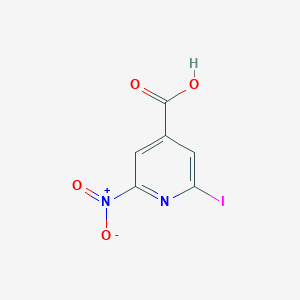![molecular formula C16H24O5 B14844093 Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate](/img/structure/B14844093.png)
Ethyl (8aR)-6-hydroxy-8a-methyl-3,4,6,7,8,8a-hexahydro-2H-spiro[naphthalene-1,2'-[1,3]dioxolane]-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER is a complex organic compound featuring a spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER typically involves the following steps:
Formation of the 1,3-dioxolane ring: This is achieved by the condensation of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst.
Spirocyclization: The intermediate is then subjected to spirocyclization reactions to form the spirocyclic structure.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and catalyst concentration) ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a nickel or rhodium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
Protecting Groups: The 1,3-dioxolane ring can serve as a protecting group for carbonyl compounds during synthetic transformations.
Catalysis: The compound can be used as a ligand in catalytic reactions to enhance selectivity and yield.
Biology and Medicine
Drug Development: Potential use in the synthesis of bioactive molecules due to its unique structure.
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Industry
Mecanismo De Acción
The mechanism of action of ®-SPIRO[1,3-DIOXOLANE-2,1’(2’H)-NAPHTHALENE]-5’-CARBOXYLIC ACID, 3’,4’,6’,7’,8’,8’A-HEXAHYDRO-6’-HYDROXY-8’A-METHYL-, ETHYL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets and influence biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler analog with similar protective group properties.
1,3-Dioxane: Another related compound with a six-membered ring structure.
Tetrahydrofuran (THF): A structurally related compound used as a solvent.
Propiedades
Fórmula molecular |
C16H24O5 |
|---|---|
Peso molecular |
296.36 g/mol |
Nombre IUPAC |
ethyl (4'aR)-2'-hydroxy-4'a-methylspiro[1,3-dioxolane-2,5'-2,3,4,6,7,8-hexahydronaphthalene]-1'-carboxylate |
InChI |
InChI=1S/C16H24O5/c1-3-19-14(18)13-11-5-4-7-16(20-9-10-21-16)15(11,2)8-6-12(13)17/h12,17H,3-10H2,1-2H3/t12?,15-/m1/s1 |
Clave InChI |
OYWPMAPGGNROKW-WPZCJLIBSA-N |
SMILES isomérico |
CCOC(=O)C1=C2CCCC3([C@@]2(CCC1O)C)OCCO3 |
SMILES canónico |
CCOC(=O)C1=C2CCCC3(C2(CCC1O)C)OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


